3-Bromo-1h-indole

描述

Synthesis Analysis

The synthesis of 3-Bromo-1H-indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions leads to the formation of specific indole derivatives in very good yield. This process is characterized by spectroscopic and thermal tools and confirmed by X-ray single crystal diffraction (Barakat et al., 2017). Additionally, the first practical and economical process for the synthesis of 2,3-disubstituted indole compounds with high regioselectivity has been developed using palladium-catalyzed indolization of 2-bromo- or chloroanilines and their derivatives with internal alkynes (Shen et al., 2004).

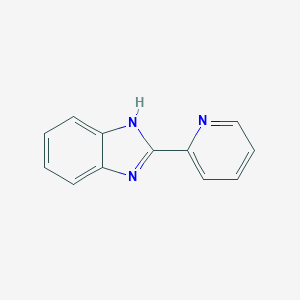

Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-indole derivatives can be thoroughly analyzed through various spectroscopic methods and computational chemistry approaches. For example, Hirshfeld surface analysis and DFT calculations reveal intricate details about the intermolecular interactions and the electronic structure of these molecules. These studies can provide insights into the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity and interactions with biological targets (Barakat et al., 2017).

Chemical Reactions and Properties

3-Bromo-1H-indole exhibits a rich chemistry, participating in a variety of chemical reactions. For instance, it can undergo gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols, which chemoselectively constructs a biologically important 3,3'-bisindole framework bearing an all-carbon quaternary center. This reaction pathway includes a tandem sequence of Michael addition/C-C bond cleavage/nucleophilic addition, demonstrating the compound's versatility in organic synthesis (Wang et al., 2016).

科学研究应用

Application in Cancer Treatment

- Scientific Field: Oncology

- Summary of Application: 3-Bromo-1h-indole, specifically 3-bromo-1-ethyl-1H-indole (BEI), has shown potential as an anticancer agent .

- Methods of Application: BEI was synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide and was characterized using 1H and 13C NMR .

- Results or Outcomes: Cytotoxicity was determined by MTT assay .

Application in Biological Research

- Scientific Field: Biological Research

- Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have been used as biologically active compounds for the treatment of various disorders in the human body .

- Methods of Application: The specific methods of application vary depending on the disorder being treated .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

Application in Alkaloid Synthesis

- Scientific Field: Organic Chemistry

- Summary of Application: 3-Bromo-1h-indole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods of Application: The compound is used as a key in the synthesis of pharmaceutically active compounds and indole alkaloids .

- Results or Outcomes: The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Application in Multicomponent Reactions

- Scientific Field: Organic Chemistry

- Summary of Application: 3-Bromo-1h-indole, specifically 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures .

- Methods of Application: These compounds are used in multicomponent reactions (MCRs), which offer access to complex molecules .

- Results or Outcomes: This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Application in Chemical Synthesis

- Scientific Field: Chemical Synthesis

- Summary of Application: 3-Bromoindole is a useful research chemical used as a building block in a variety of chemical synthesis .

- Methods of Application: It is used in the total synthesis of grossularines-1 and -2 .

- Results or Outcomes: This demonstrates its role in facilitating complex chemical reactions, which is crucial in chemical synthesis .

Application in Antiviral Research

- Scientific Field: Virology

- Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antiviral agents .

- Methods of Application: The specific methods of application vary depending on the virus being targeted .

- Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antiviral properties .

Application in Anti-inflammatory Research

- Scientific Field: Immunology

- Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as anti-inflammatory agents .

- Methods of Application: The specific methods of application vary depending on the inflammatory condition being treated .

- Results or Outcomes: Indole derivatives have demonstrated various biological activities, including anti-inflammatory properties .

Application in Antioxidant Research

- Scientific Field: Biochemistry

- Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antioxidants .

- Methods of Application: The specific methods of application vary depending on the oxidative stress condition being treated .

- Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antioxidant properties .

安全和危害

未来方向

3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that 3-Bromo-1h-indole could be a promising molecule for the design of new anti-cancer agents .

属性

IUPAC Name |

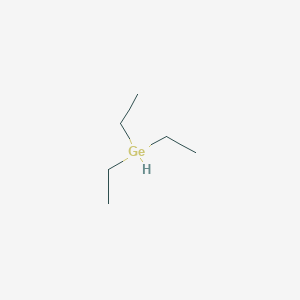

3-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIWBVHIGCRVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376863 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1h-indole | |

CAS RN |

1484-27-1 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)